(2-(4-Ethynylphenyl)ethene-1,1,2-triyl)tribenzene
Description
(2-(4-Ethynylphenyl)ethene-1,1,2-triyl)tribenzene (CAS: 1225493-18-4) is a tetraphenylethene (TPE) derivative featuring a central ethene core substituted with three benzene rings and a 4-ethynylphenyl group. This compound is classified as an aggregation-induced emission (AIE) luminogen, a class of materials that exhibit enhanced fluorescence in aggregated or solid states compared to dilute solutions . The ethynyl group at the para position of the phenyl ring provides a reactive site for further functionalization, such as click chemistry, enabling applications in polymer science, bioimaging, and photodynamic therapy .
Key physicochemical properties include:
Properties
IUPAC Name |
1-ethynyl-4-(1,2,2-triphenylethenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20/c1-2-22-18-20-26(21-19-22)28(25-16-10-5-11-17-25)27(23-12-6-3-7-13-23)24-14-8-4-9-15-24/h1,3-21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHRYGJKAWVULP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(4-Ethynylphenyl)ethene-1,1,2-triyl)tribenzene typically involves the reaction of 4-ethynylphenyl with ethene-1,1,2-triyl in the presence of a suitable catalyst . The reaction is carried out under inert atmosphere conditions to prevent oxidation and degradation of the reactants . The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product . The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency .
Chemical Reactions Analysis
Types of Reactions: (2-(4-Ethynylphenyl)ethene-1,1,2-triyl)tribenzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Reduction: Commonly performed using reducing agents like sodium borohydride or lithium aluminum hydride .
Substitution: Often involves the use of halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones , while reduction typically produces alcohols .
Scientific Research Applications
Chemistry
In the field of chemistry, (2-(4-Ethynylphenyl)ethene-1,1,2-triyl)tribenzene serves as a building block for synthesizing more complex organic molecules. Its structure allows for versatile chemical reactions, including oxidation, reduction, and substitution, making it valuable for creating new compounds with desired properties.
Biology and Medicine
The compound's unique structure facilitates interactions with biological molecules, making it a valuable tool in drug discovery and development . It has been studied for its potential therapeutic applications due to its ability to selectively target biological pathways.
Case Study: Antioxidant Properties
A study demonstrated that derivatives of this compound exhibit strong antioxidant capabilities attributed to the presence of multiple phenyl groups that enhance electron delocalization, allowing for effective radical scavenging.
Case Study: Fluorescent Sensing
Recent research highlighted the use of this compound as a chemosensor for detecting cyanide ions in solution. The compound displayed high selectivity and sensitivity due to its aggregation-induced emission (AIE) properties.
Industrial Applications
In the industrial sector, this compound is utilized in the production of:
- Polymers
- Advanced materials
- Coatings
- Adhesives
- Electronic materials
The compound's stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of (2-(4-Ethynylphenyl)ethene-1,1,2-triyl)tribenzene involves its interaction with specific molecular targets and pathways . The ethynyl group and phenyl rings allow it to form π-π interactions with aromatic compounds, while the ethene backbone provides flexibility and reactivity . These interactions enable the compound to modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The TPE scaffold is highly modular, with substituents significantly influencing optical properties and applications. Below is a comparative analysis of key analogs:
Key Observations :
- Electron-Withdrawing Groups (e.g., Br, NO₂): Reduce electron density, enhancing intersystem crossing for singlet oxygen generation (e.g., TPE-Br NPs achieve ¹O₂ quantum yield of 0.52 in aqueous media ).
- Electron-Donating/Reactive Groups (e.g., C≡CH, Vinyl) : Improve solubility in organic solvents and enable post-synthetic modifications. TPEE-based star polymers exhibit 3× higher fluorescence than linear analogs due to restricted intramolecular motion .
AIE Properties and Photophysical Performance
The ethynyl derivative exhibits strong AIE activity, with fluorescence intensity increasing by >10-fold upon aggregation . Comparatively:
- TPE-Br: Shows a 20-fold emission enhancement in nanoparticles (NPs) due to restricted rotation of phenyl rings .
- TPEE : Fluorescence quantum yield (ΦF) of 35% in polymer gels, attributed to physical entanglement of TPE units .
- Ethynyl Derivative : Demonstrates redshifted emission (λem ≈ 500 nm) compared to TPE-Br (λem ≈ 460 nm), suggesting extended conjugation via ethynyl π-system .
Biological Activity
(2-(4-Ethynylphenyl)ethene-1,1,2-triyl)tribenzene, known by its CAS number 1225493-18-4, is a compound that has garnered attention in the field of materials chemistry and biochemistry due to its unique structural properties and potential biological applications. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C28H20
- Molecular Weight : 356.46 g/mol
- Density : 1.14 g/cm³ (predicted)
- Boiling Point : Approximately 451.5 °C (predicted)
These properties suggest that the compound is a stable organic molecule with potential applications in various fields including drug development and materials science.
Mechanisms of Biological Activity
Research indicates that this compound exhibits significant biological activity primarily through its interactions at the molecular level. Its structure allows for effective binding to various biological targets, which can lead to:
- Antioxidant Activity : The compound's ability to scavenge free radicals may provide protective effects against oxidative stress in cells.
- Fluorescent Properties : The inherent fluorescence of the compound can be utilized in biological imaging and sensing applications.
1. Antioxidant Properties
A study demonstrated that derivatives of this compound exhibit strong antioxidant capabilities. The mechanism was attributed to the presence of multiple phenyl groups that enhance electron delocalization, allowing for effective radical scavenging .
2. Fluorescent Sensing
Recent research highlighted the use of this compound as a chemosensor for detecting cyanide ions in solution. The compound displayed high selectivity and sensitivity due to its aggregation-induced emission (AIE) properties. In tests, it showed a significant fluorescence increase upon binding with cyanide ions, making it a promising candidate for environmental monitoring .
3. Cancer Research Applications
The compound has also been investigated for its potential applications in cancer therapy. Its ability to selectively target cancer cells while sparing normal cells was noted in vitro. The underlying mechanism appears to involve the induction of apoptosis in cancer cells through reactive oxygen species (ROS) generation .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
